molecular formula C14H8F4O4S B1669360 Phenoxathiin, 3-fluoro-7-(2,2,2-trifluoroethoxy)-, 10,10-dioxide CAS No. 205187-53-7

Phenoxathiin, 3-fluoro-7-(2,2,2-trifluoroethoxy)-, 10,10-dioxide

Cat. No. B1669360
M. Wt: 348.27 g/mol
InChI Key: PDIMOTRDGUQMNY-UHFFFAOYSA-N
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Patent
US06110961

Procedure details

Solid 3-fluoro-7-hydroxyphenoxathiin 10,10-dioxide (Example 64) (1.092 g, 4.10 mmoles) was added to an ice-bath cooled, stirred mixture of sodium hydride (60% dispersion in mineral oil) (Aldrich) (0.164 g, 4.10 mmole) in N,N-dimethylformamide (20 mL). After 10 minutes, within which effervescence ceased, 2-iodo-1,1,1-trifluoroethaane (4.993 g, 23.78 mmoles) was added and the solution was heated with stirring at 100° C. for 24 hours. The reaction was cooled and added in portions to 100 mL of vigorously stirred ice-water to give a solid, which was collected by suction filtration and washed with water. The solid which was two equal size spots on tlc (silica gel, ethyl acetate-hexanes:1-4) dissolved in dichloromethane (50 mL), absorbed on silica gel 60 and purified by flash column chromatography on silica gel 60. The column was eluted with ethyl acetate-hexanes:1-6 (1 L) and ethyl acetate-hexanes:1-3 (1 L), and the fractions that contained product (the higher Rf spot on tlc) were combined and spin evaporated in vacuo to give 0.731 g (51% yield) of 3-fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiin 10,10-dioxide as a white powder, m.p. 160-161° C.
Name
3-fluoro-7-hydroxyphenoxathiin 10,10-dioxide
Quantity
1.092 g
Type
reactant
Reaction Step One
Quantity
0.164 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4.993 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:6](=[O:18])(=[O:17])[C:7]3[C:12]([O:13][C:14]=2[CH:15]=1)=[CH:11][C:10]([OH:16])=[CH:9][CH:8]=3.[H-].[Na+].I[CH2:22][C:23]([F:26])([F:25])[F:24]>CN(C)C=O>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:6](=[O:18])(=[O:17])[C:7]3[C:12]([O:13][C:14]=2[CH:15]=1)=[CH:11][C:10]([O:16][CH2:22][C:23]([F:26])([F:25])[F:24])=[CH:9][CH:8]=3 |f:1.2|

Inputs

Step One
Name
3-fluoro-7-hydroxyphenoxathiin 10,10-dioxide
Quantity
1.092 g
Type
reactant
Smiles
FC=1C=CC=2S(C3=CC=C(C=C3OC2C1)O)(=O)=O
Step Two
Name
Quantity
0.164 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
4.993 g
Type
reactant
Smiles
ICC(F)(F)F
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
STIRRING
Type
STIRRING
Details
with stirring at 100° C. for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
to give a solid, which
FILTRATION
Type
FILTRATION
Details
was collected by suction filtration
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane (50 mL)
CUSTOM
Type
CUSTOM
Details
absorbed on silica gel 60
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography on silica gel 60
WASH
Type
WASH
Details
The column was eluted with ethyl acetate-hexanes
CUSTOM
Type
CUSTOM
Details
spin evaporated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C=CC=2S(C3=CC=C(C=C3OC2C1)OCC(F)(F)F)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.731 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.